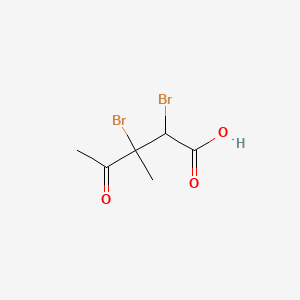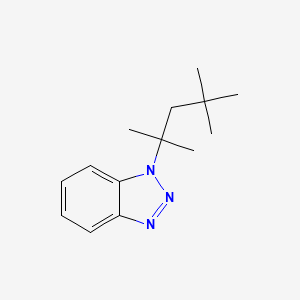![molecular formula C21H25N3O B8405005 3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one CAS No. 773886-92-3](/img/structure/B8405005.png)
3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one
描述
3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a benzyl-piperidine derivative with a suitable benzodiazepine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.
化学反应分析
Types of Reactions
3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
3-(1-Benzylpiperidin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d][1,3]diazepin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazepine core with a piperidine ring makes it particularly interesting for research and development in various scientific fields.
属性
CAS 编号 |
773886-92-3 |
|---|---|
分子式 |
C21H25N3O |
分子量 |
335.4 g/mol |
IUPAC 名称 |
3-(1-benzylpiperidin-4-yl)-4,5-dihydro-1H-1,3-benzodiazepin-2-one |
InChI |
InChI=1S/C21H25N3O/c25-21-22-20-9-5-4-8-18(20)10-15-24(21)19-11-13-23(14-12-19)16-17-6-2-1-3-7-17/h1-9,19H,10-16H2,(H,22,25) |
InChI 键 |
MXJNFSQCMIGUDB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3NC2=O)CC4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
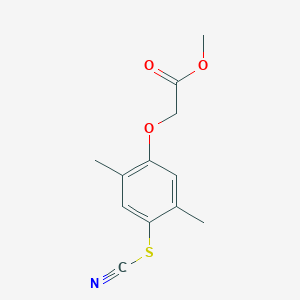
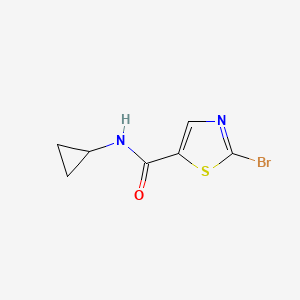

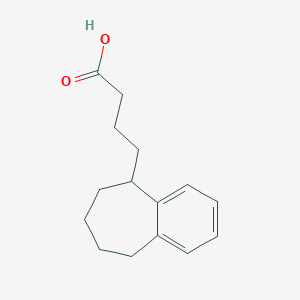
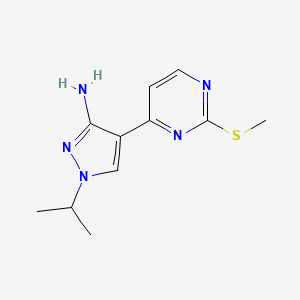
![n-[3-(4-Fluorophenyl)(1h-indazol-5-yl)]-4-pyridylcarboxamide](/img/structure/B8404965.png)
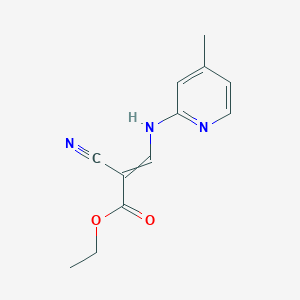
![1-(3-Tert-butyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-one](/img/structure/B8404976.png)
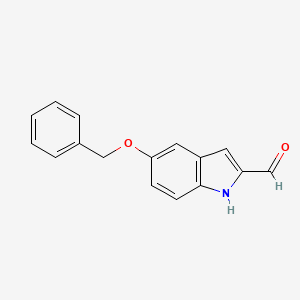
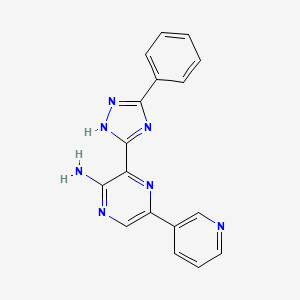
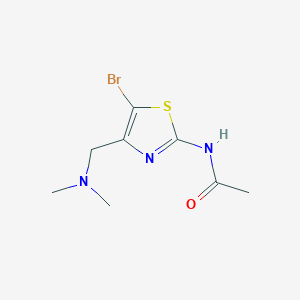
![1-(4-Bromobutyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8405022.png)
